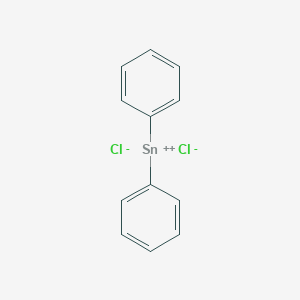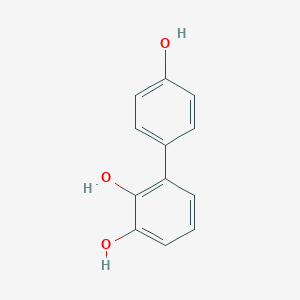
(1,1'-Biphenyl)-2,3,4'-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)-2,3,4'-triol, also known as BPT, is a phenolic compound that has gained attention in recent years due to its potential applications in various fields of science. BPT is a derivative of biphenyl, which is a common organic compound that consists of two benzene rings connected by a single bond. BPT has three hydroxyl groups attached to its structure, which makes it a potent antioxidant and free radical scavenger.
Mechanism Of Action
(1,1'-Biphenyl)-2,3,4'-triol exerts its antioxidant and free radical scavenging activities by donating hydrogen atoms to reactive oxygen species (ROS) and other free radicals. (1,1'-Biphenyl)-2,3,4'-triol can also chelate metal ions such as iron and copper, which are involved in the generation of ROS. (1,1'-Biphenyl)-2,3,4'-triol has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical And Physiological Effects
(1,1'-Biphenyl)-2,3,4'-triol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can protect cells from oxidative stress and DNA damage. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that (1,1'-Biphenyl)-2,3,4'-triol can reduce inflammation and oxidative stress in animal models of disease. (1,1'-Biphenyl)-2,3,4'-triol has also been shown to improve cognitive function and protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1,1'-Biphenyl)-2,3,4'-triol is its potent antioxidant and free radical scavenging activity. (1,1'-Biphenyl)-2,3,4'-triol can be used as a positive control in experiments that involve the measurement of oxidative stress and ROS generation. (1,1'-Biphenyl)-2,3,4'-triol is also relatively stable and can be stored for long periods of time. However, one of the limitations of (1,1'-Biphenyl)-2,3,4'-triol is its low solubility in water, which can make it difficult to use in aqueous systems. (1,1'-Biphenyl)-2,3,4'-triol also has a relatively short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on (1,1'-Biphenyl)-2,3,4'-triol. One direction is the development of novel (1,1'-Biphenyl)-2,3,4'-triol derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of (1,1'-Biphenyl)-2,3,4'-triol in the gut microbiome and its potential as a prebiotic. (1,1'-Biphenyl)-2,3,4'-triol can also be used as a building block for the synthesis of novel materials with potential applications in catalysis and energy storage. Finally, more studies are needed to elucidate the mechanism of action of (1,1'-Biphenyl)-2,3,4'-triol and its potential therapeutic applications in various diseases.
Synthesis Methods
(1,1'-Biphenyl)-2,3,4'-triol can be synthesized in various ways, but the most common method is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as DMF or toluene, and the product is obtained by purification through column chromatography.
Scientific Research Applications
(1,1'-Biphenyl)-2,3,4'-triol has been extensively studied for its potential applications in various fields of science, including medicine, biochemistry, and materials science. In medicine, (1,1'-Biphenyl)-2,3,4'-triol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In biochemistry, (1,1'-Biphenyl)-2,3,4'-triol has been used as a model compound to study the antioxidant activity of phenolic compounds. In materials science, (1,1'-Biphenyl)-2,3,4'-triol has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
properties
CAS RN |
120728-35-0 |
|---|---|
Product Name |
(1,1'-Biphenyl)-2,3,4'-triol |
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,13-15H |
InChI Key |
NPGGQLOIUYMASZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=CC=C(C=C2)O |
Other CAS RN |
120728-35-0 |
synonyms |
[1,1-Biphenyl]-2,3,4-triol (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



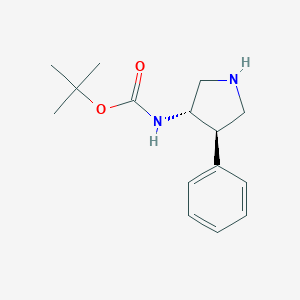
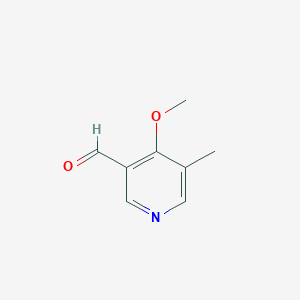



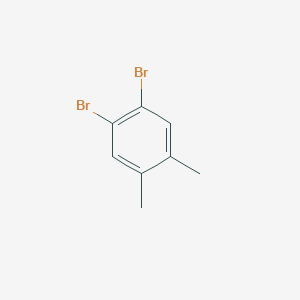
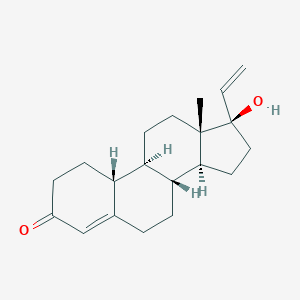
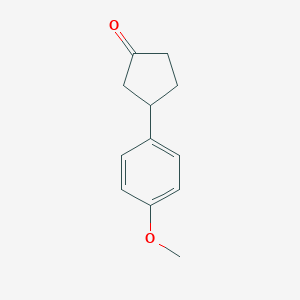


![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)
